1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne

描述

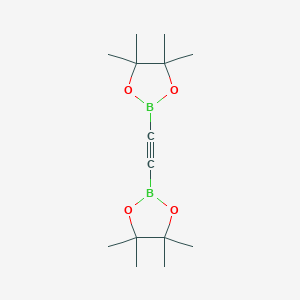

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne (CAS: 849681-64-7, molecular formula: C₂₆H₃₂B₂O₄, molecular weight: 430.162 g/mol) is a symmetrical organoboron compound featuring two pinacol boronate ester groups attached to para positions of a phenyl-ethyne backbone . This structure renders it highly reactive in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the electron-deficient nature of the boron centers and the linear geometry of the ethyne spacer . It is widely employed in polymer chemistry for synthesizing conjugated materials, such as poly(dithienothiophene) derivatives , and in catalytic transformations like hydrosilylation .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABDBLONUBCKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CB2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Base-Mediated Coupling

One of the most common methods to synthesize 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne involves the coupling of bis(pinacolato)diboron with acetylene derivatives. The reaction typically requires:

- Reagents : Bis(pinacolato)diboron and an acetylene source.

- Catalysts : Palladium or copper-based catalysts.

- Base : Potassium carbonate or sodium tert-butoxide.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

The reaction proceeds under inert atmospheric conditions (argon or nitrogen) to prevent oxidation. The product is purified using column chromatography.

Reaction Scheme:

$$

\text{HC}\equiv\text{CH} + 2 \text{B(pin)}_2 \xrightarrow{\text{Pd/Cu catalyst}} \text{B(pin)}-\text{C}\equiv\text{C}-\text{B(pin)}

$$

Notes:

- The reaction temperature is typically maintained between 50–80°C.

- High yields (>90%) are achievable with optimized conditions.

Lithium Acetylide Pathway

Preparation of Lithium Acetylide

Lithium acetylide is generated by treating acetylene with butyllithium in a dry solvent such as THF at low temperatures (-78°C). This intermediate reacts with bis(pinacolato)diboron to form the desired product.

Reaction Steps:

- Formation of lithium acetylide:

$$

\text{HC}\equiv\text{CH} + \text{BuLi} \rightarrow \text{LiC}\equiv\text{CH}

$$ - Coupling with bis(pinacolato)diboron:

$$

\text{LiC}\equiv\text{CH} + \text{B(pin)}_2 \rightarrow \text{B(pin)}-\text{C}\equiv\text{C}-\text{B(pin)}

$$

Notes:

- The reaction is sensitive to moisture and requires rigorous exclusion of water and oxygen.

- The yield depends on the purity of reagents and reaction conditions.

Direct Borylation of Acetylenes

Catalytic Borylation

This method employs transition metal catalysts (e.g., iridium or rhodium complexes) to directly borylate acetylenes using bis(pinacolato)diboron.

Reaction Conditions:

- Catalyst : Iridium complexes such as [Ir(COD)(OMe)]₂.

- Ligand : Phosphine-based ligands.

- Solvent : Toluene or dichloromethane.

- Temperature : 60–100°C.

Reaction Scheme:

$$

\text{HC}\equiv\text{CH} + 2 \text{B(pin)}_2 \xrightarrow{\text{Ir catalyst}} \text{B(pin)}-\text{C}\equiv\text{C}-\text{B(pin)}

$$

Notes:

- This method provides excellent regioselectivity and high yields (>95%).

- It avoids the need for pre-functionalized starting materials.

Alternative Methods

Electrochemical Borylation

Electrochemical techniques have been explored for the synthesis of borylated alkynes. This approach uses an electrochemical cell to activate bis(pinacolato)diboron in the presence of acetylene.

Advantages:

- Environmentally friendly due to the absence of metal catalysts.

- Suitable for large-scale synthesis.

Data Table: Comparison of Preparation Methods

| Method | Catalyst/Key Reagent | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Base-Mediated Coupling | Pd/Cu | THF/DMF | >90 | Requires inert atmosphere |

| Lithium Acetylide Pathway | Butyllithium | THF | ~85 | Sensitive to moisture |

| Catalytic Borylation | Iridium Complexes | Toluene | >95 | High regioselectivity |

| Electrochemical Borylation | None | Acetonitrile | Variable | Emerging method; eco-friendly |

化学反应分析

Types of Reactions: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes.

Oxidation and Reduction: It can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Hydroboration Reagents: Such as diborane or borane complexes.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products:

Cross-Coupling Products: Formation of biaryl compounds.

Hydroboration Products: Formation of organoboranes.

Oxidation Products: Formation of boronic acids.

科学研究应用

Chemistry: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is also used in the synthesis of polymers and materials with specific electronic properties.

Biology and Medicine: The compound is used in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry: In the industrial sector, it is used in the production of advanced materials, including semiconductors and OLEDs (organic light-emitting diodes).

作用机制

The mechanism by which 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne exerts its effects is primarily through its ability to form stable carbon-boron bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the boron atoms and the organic halide. The compound’s stability and reactivity make it an ideal candidate for these types of reactions.

相似化合物的比较

Table 1: Key Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Backbone | Boron Group Position |

|---|---|---|---|---|---|

| 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne | 849681-64-7 | C₂₆H₃₂B₂O₄ | 430.162 | Ethyne | Para |

| 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne | 1879010-27-1 | C₂₆H₃₂B₂O₄ | 430.162 | Ethyne | Meta |

| (Z)-1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene | 1034917-77-5 | C₂₆H₃₄B₂O₄ | 432.176 | Ethene (Stilbene) | Para |

| cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene | 151416-94-3 | C₂₆H₃₄B₂O₄ | 432.176 | Ethene (Stilbene) | Para |

Key Observations:

Table 2: Reactivity in Key Reactions

Key Insights:

- The para-substituted ethyne compound outperforms meta-substituted analogs in cross-coupling due to reduced steric hindrance and optimized orbital overlap .

- Stilbene derivatives are less favored in Suzuki reactions but find niche applications in optoelectronic materials due to their planar structure .

Spectroscopic and Computational Data

- Collision Cross-Section (CCS): The meta-substituted ethyne compound exhibits a predicted CCS of 178.7 Ų for [M+H]⁺, slightly higher than theoretical values for the para-substituted variant, suggesting differences in molecular compactness .

- Thermal Stability: Stilbene derivatives (e.g., CAS 151416-94-3) show higher thermal stability (decomposition >250°C) compared to ethyne analogs, attributed to rigid ethene backbones .

生物活性

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne is a compound of interest in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 330.04 g/mol. The compound features boron-containing dioxaborolane moieties that enhance its reactivity and potential applications in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The boron atoms in the dioxaborolane groups can interact with nucleophiles such as hydroxyl groups in biomolecules, potentially influencing enzymatic activities and cellular processes .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- PKMYT1 Inhibition : A study identified a related compound as a weak inhibitor of PKMYT1 (a kinase involved in cell cycle regulation), suggesting that modifications to the dioxaborolane structure could enhance potency against cancer cells with DNA damage response deficiencies .

- Cell-Based Assays : In vitro assays demonstrated that derivatives of the compound showed varying degrees of cytotoxicity against different cancer cell lines. For example, specific analogs exhibited IC50 values in the low micromolar range against CCNE1-amplified tumors .

Table 1: Summary of Biological Activities

Case Study 1: PKMYT1 Inhibition

In a recent investigation on selective inhibitors for PKMYT1, a compound structurally related to this compound was identified as having significant selectivity over other kinases. The study highlighted the importance of structural modifications in enhancing the pharmacological profile of these compounds .

Case Study 2: Synthesis and Characterization

A study focused on synthesizing various derivatives of dioxaborolane compounds to evaluate their biological activities. The synthesis involved coupling reactions that preserved the boron functionality while modifying other parts of the molecule. The resulting compounds were tested for their anticancer efficacy using cell-based assays .

常见问题

Q. What are the common synthetic routes for preparing 1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne, and how do reaction conditions influence yield?

The compound is typically synthesized via transition-metal-catalyzed borylation . For example, iridium catalysts like [Ir(µ-OMe)(cod)]₂ with ligands such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) enable regioselective borylation of alkynes under inert conditions (N₂ atmosphere) . Platinum catalysts (e.g., Pt(PPh₃)₄) are also effective for hydrosilylation of internal alkynes, yielding silyl-boryl derivatives . Key factors include:

Q. How can researchers design experiments to evaluate cross-coupling reactivity of this compound in Suzuki-Miyaura reactions?

The compound’s bis-boronic ester groups enable dual cross-coupling , but steric hindrance may require optimization:

- Catalyst system : Use Pd(PPh₃)₄ with K₂CO₃ or CsF as a base to activate the boron centers .

- Substrate pairing : Pair with aryl halides (e.g., bromopyrenes) to synthesize conjugated polymers or OLED intermediates .

- Kinetic monitoring : Track reaction progress via TLC or NMR to identify intermediates and optimize stoichiometry .

Advanced Questions

Q. What strategies address contradictory NMR data when characterizing derivatives of this compound?

Contradictions in NMR (e.g., unexpected splitting or integration) often arise from dynamic behavior or impurities:

Q. How can regioselectivity challenges in homologation or functionalization be mitigated?

For homologation (e.g., synthesizing 1,3-diols), employ stereocontrolled 1,2-migration strategies:

Q. What experimental precautions are critical for handling air-sensitive derivatives of this compound?

- Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and storage .

- Stabilization : Add radical inhibitors (e.g., BHT) to prevent boronic ester oxidation.

- Low-temperature storage : Store at -20°C under argon to prolong shelf life .

Methodological Insights

- Crystallographic refinement : SHELXL is preferred for high-resolution data to resolve steric clashes in boron-containing structures .

- Applications in materials science : This compound serves as a precursor for OLED emitters (e.g., thermally activated delayed fluorescence materials) and conjugated polymers via Suzuki coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。